![molecular formula H2S2 B1208498 Disulfane CAS No. 13465-07-1](/img/structure/B1208498.png)
Disulfane
Overview
Description
Disulfane, also known as hydrogen disulfide, is a chemical compound with the formula H₂S₂. It is a member of the sulfur hydride family and is characterized by the presence of a sulfur-sulfur single bond. This compound is a colorless gas with a distinct odor and is known for its reactivity and instability under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfane can be synthesized through several methods. One common approach involves the reaction of hydrogen sulfide (H₂S) with elemental sulfur (S₈) under controlled conditions. This reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the formation of the sulfur-sulfur bond.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the processing of sulfur-containing compounds. The production process involves the careful control of reaction conditions to ensure the safe handling and storage of this compound, given its reactive nature.
Chemical Reactions Analysis
Types of Reactions: Disulfane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfur dioxide (SO₂) and water (H₂O) in the presence of oxygen.
Reduction: It can be reduced to hydrogen sulfide (H₂S) under reducing conditions.
Substitution: this compound can participate in substitution reactions where one or both hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂)
Reducing Agents: Hydrogen gas (H₂), metal hydrides
Substitution Reagents: Halogens, alkylating agents
Major Products Formed:
Oxidation: Sulfur dioxide (SO₂), water (H₂O)
Reduction: Hydrogen sulfide (H₂S)
Substitution: Various organosulfur compounds
Scientific Research Applications
Drug Delivery Systems
Disulfide Bonds in Cancer Therapy
Disulfide bonds are increasingly recognized for their potential in targeted drug delivery systems, especially in cancer therapy. These bonds can be utilized to create reduction-sensitive nanomedicine delivery systems that exploit the unique microenvironment of tumors, characterized by high levels of glutathione (GSH).
- Mechanism : Disulfide bonds undergo thiol-disulfide exchange reactions in the presence of GSH, leading to the release of therapeutic agents specifically at tumor sites while minimizing systemic toxicity. This approach enhances drug solubility and stability while allowing for controlled release mechanisms .
- Case Study : A study demonstrated the effectiveness of a polymer modified with aminoglucose that formed nano-micelles encapsulating paclitaxel. This system showed improved targeting and reduced toxicity in multidrug-resistant cancer cell lines .
Drug Delivery System | Target | Mechanism | Outcome |
---|---|---|---|
PEG-SS-PLA with AG | Tumor Cells | Reduction-sensitive release | Enhanced uptake and reduced toxicity |
DOX-Folate Conjugate | Folate Receptors | Dual targeting via disulfide bond | Reduced cellular toxicity |
Neurotoxicity Studies
Carbon Disulfide Exposure
Carbon disulfide is primarily used in the production of viscose rayon but poses significant health risks due to its neurotoxic effects. Research has shown that acute exposure can lead to central nervous system dysfunction, including confusion and memory impairment.
- Findings : A study outlined various neurological deficits observed in animal models following carbon disulfide exposure, including decreased grip strength and gait changes . The long-term effects can result in chronic neurotoxicity, emphasizing the need for safety measures in industrial settings.
Exposure Level (ppm) | Symptoms Observed | Duration (Weeks) |
---|---|---|
200-500 | CNS dysfunction, hallucinations | Acute |
800 | Neuromuscular deficits | 13 |
Protein Structure Stabilization
Role of Disulfide Bonds in Proteins
Disulfide bonds are crucial for stabilizing protein structures. Their formation and cleavage can significantly influence protein functionality.
- Research Insight : Studies have shown that disulfide bonds contribute to the structural integrity of proteins such as tau, which is implicated in neurodegenerative diseases. Disruption of these bonds can lead to loss of function and increased aggregation under oxidative stress conditions .
- Case Study : In transgenic Drosophila models, mutations affecting cysteine residues involved in disulfide bond formation resulted in varying degrees of neurodegeneration and tau accumulation .
Protein | Function | Impact of Disulfide Bonds |
---|---|---|
Tau | Microtubule stabilization | Loss of function leads to aggregation |
Spike Protein | Viral entry mechanism | Reduced binding affinity when reduced |
Mechanism of Action
The mechanism of action of disulfane involves its ability to donate sulfur atoms and participate in redox reactions. In biological systems, this compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can modulate protein function and signaling pathways, making this compound a potential regulator of cellular processes.
Comparison with Similar Compounds
Hydrogen Sulfide (H₂S): A simpler sulfur hydride with one sulfur atom.
Polysulfides (H₂Sₓ): Compounds containing multiple sulfur atoms in a chain.
Disulfides (R-S-S-R): Organic compounds with a sulfur-sulfur bond between two alkyl or aryl groups.
Uniqueness of Disulfane: this compound is unique due to its specific sulfur-sulfur single bond and its ability to act as a sulfur donor in various chemical and biological reactions. Its reactivity and instability also distinguish it from other sulfur-containing compounds, making it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.
Biological Activity
Disulfane, a compound characterized by the presence of sulfur-sulfur bonds, plays a significant role in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound (S2) consists of two sulfur atoms bonded together. This simple structure can form more complex derivatives, influencing its biological interactions. The unique properties of this compound derivatives, such as their ability to form disulfide bonds with other molecules, are crucial for their biological activity.
Disulfide Bonds in Proteins
Disulfide bonds are critical for the stability and function of many proteins. They help maintain the three-dimensional structure necessary for biological activity. For instance, in interleukin-3 (IL-3), a specific disulfide bridge between cysteines 17 and 80 is essential for its biological function, demonstrating how disulfide bonds can directly influence protein activity .
Antioxidant Activity
Research indicates that certain this compound derivatives exhibit significant antioxidant properties. For example, unsymmetrical disulfides have shown the ability to inhibit lipid oxidation in brain homogenates, suggesting their potential use in neuroprotective applications .
Antimicrobial Effects
This compound compounds have been studied for their antimicrobial properties. A study demonstrated that specific disulfides derived from neem seeds exhibited potent activity against stored grain pests, highlighting their potential as natural pesticides . Additionally, some disulfides have shown antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 μg/mL depending on the compound's structure .
Study on Interleukin-3
A pivotal study on IL-3 revealed that altering specific cysteine residues significantly affected its biological activity. Analog proteins with disulfide bridges intact showed markedly higher activity compared to those lacking these bonds. This underscores the importance of disulfide formation in therapeutic proteins .
Antioxidant and Antimicrobial Properties
In another study evaluating unsymmetrical disulfides, compounds containing hydroxyl groups demonstrated enhanced antioxidant activity while maintaining low cytotoxicity levels. These findings suggest that structural modifications can optimize the biological efficacy of this compound derivatives .
Data Table: Biological Activities of Selected this compound Derivatives
Properties
InChI |
InChI=1S/H2S2/c1-2/h1-2H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGNESOTFCXPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
SS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-06-4 (Parent) | |
Record name | Hydrogen sulfide (H2S2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10158844 | |
Record name | Hydrogen sulfide (H2S2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-07-1 | |
Record name | Hydrogen disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13465-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrogen sulfide (H2S2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrogen sulfide (H2S2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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